An In-depth Technical Guide to 4-(Pyridin-2-yl)pyrimidin-2-amine: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 4-(Pyridin-2-yl)pyrimidin-2-amine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-2-yl)pyrimidin-2-amine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, planar structure incorporating both pyridine and pyrimidine rings makes it an attractive scaffold for the design of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and its role as a key building block in the development of therapeutic agents, particularly in the context of cyclin-dependent kinase (CDK) inhibition.
Chemical Structure and Properties
The structural framework of 4-(Pyridin-2-yl)pyrimidin-2-amine consists of a pyrimidine ring substituted with a pyridin-2-yl group at the 4-position and an amino group at the 2-position.
Structure:
Table 1: Chemical and Physical Properties of 4-(Pyridin-2-yl)pyrimidin-2-amine
| Property | Value | Source |
| IUPAC Name | 4-(pyridin-2-yl)pyrimidin-2-amine | [1] |
| CAS Number | 66521-65-1 | [1][2] |
| Molecular Formula | C₉H₈N₄ | [1][3] |
| Molecular Weight | 172.19 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Melting Point | 137-139 °C | [4] |
| Boiling Point (Predicted) | 426.5±37.0 °C | [4] |
| pKa (Predicted) | 3.34±0.10 | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| SMILES | C1=CC=NC(=C1)C2=NC(=NC=C2)N | [1] |
| InChIKey | RHXVSZXHWDQESH-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Table 2: Spectroscopic Data for 4-(Pyridin-2-yl)pyrimidin-2-amine
| Spectrum Type | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.69 (dd, J = 11.9, 10.0 Hz, 1H), 8.45 (dd, J = 5.1, 2.6 Hz, 1H), 8.40 – 8.20 (m, 1H), 7.85 (ddd, J = 17.9, 9.4, 7.3 Hz, 1H), 7.64 (dd, J = 5.1, 2.8 Hz, 1H), 7.53 – 7.30 (m, 1H), 5.30 (s, 2H) | [4] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 164.49, 163.75, 159.65, 154.75, 149.79, 137.29, 125.41, 121.87, 108.26 | [4] |
| IR (KBr) | 3471, 3142, 1622, 1568, 1463, 1340, 1215, 1095, 993, 783, 650, 524 cm⁻¹ | [4] |
Experimental Protocols
Synthesis of 4-(Pyridin-2-yl)pyrimidin-2-amine[4]
Materials:
-
(Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
-
Guanidine nitrate
-
Sodium hydroxide (NaOH)
-
n-Butanol
Procedure:
-
Suspend (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (0.5 g, 2.84 mmol) in 15 mL of n-butanol in a round-bottom flask.
-
To this suspension, add guanidine nitrate (0.346 g, 2.84 mmol) followed by sodium hydroxide (0.114 g, 2.84 mmol).
-
Reflux the reaction mixture at 110 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), filter the hot mixture to remove any insoluble materials.
-
Allow the clear yellow filtrate to cool to room temperature.
-
Yellow crystals will form after approximately 20 minutes.
-
Collect the crystals by filtration and dry them under reduced pressure.
The expected yield is approximately 60%.
Characterization
Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using the KBr pellet method.
-
Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Biological Activity and Significance
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors.[5] This structural feature allows for the formation of key hydrogen bonds with the kinase hinge region, which is crucial for ATP binding. Consequently, 4-(pyridin-2-yl)pyrimidin-2-amine and its derivatives are of significant interest as potential inhibitors of various kinases, particularly cyclin-dependent kinases (CDKs).
CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[6][7] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.[8][9]
While specific inhibitory data for 4-(pyridin-2-yl)pyrimidin-2-amine is not widely published, numerous studies have demonstrated that derivatives of this scaffold exhibit potent inhibition of various CDKs. The data in the following table is for representative derivatives and illustrates the potential of this chemical class.
Table 3: Biological Activity of Representative 4-(Pyridin-2-yl)pyrimidin-2-amine Derivatives
| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Cell Line (for antiproliferative activity) | IC₅₀ (µM) | Source |
| A 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (Compound 66) | CDK6 | - | - | - | [10] |
| A 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (Compound 66) | CDK9 | - | - | - | [10] |
| An N-(pyridin-3-yl)pyrimidin-4-amine derivative (Compound 7l) | CDK2/cyclin A2 | 64.42 | MV4-11 (Leukemia) | 0.83 | [11] |
| An N-(pyridin-3-yl)pyrimidin-4-amine derivative (Compound 7l) | - | - | HT-29 (Colon Cancer) | 2.12 | [11] |
| An N-(pyridin-3-yl)pyrimidin-4-amine derivative (Compound 7l) | - | - | MCF-7 (Breast Cancer) | 3.12 | [11] |
| A pyrimidin-2-amine derivative (Compound 8h) | PLK4 | 6.7 | - | - | [12] |
Signaling Pathway
The following diagram illustrates the general mechanism of CDK inhibition and its effect on the cell cycle. Inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the retinoblastoma protein (Rb). This, in turn, keeps the transcription factor E2F bound to Rb, thereby inhibiting the transcription of genes required for the G1 to S phase transition and halting cell cycle progression.[13][14]
Experimental Workflow: Cell Cycle Analysis
To assess the impact of a potential CDK inhibitor like a 4-(pyridin-2-yl)pyrimidin-2-amine derivative on the cell cycle, flow cytometry is a standard method.
Conclusion
4-(Pyridin-2-yl)pyrimidin-2-amine is a valuable chemical entity with a structural motif that is highly relevant to modern drug discovery, particularly in the development of kinase inhibitors. Its straightforward synthesis and the proven efficacy of its derivatives as potent CDK inhibitors underscore its importance for researchers in oncology and medicinal chemistry. The information provided in this technical guide serves as a foundational resource for professionals engaged in the design and development of novel therapeutics targeting cell cycle regulation. Further investigation into the specific biological activities of the parent compound is warranted to fully elucidate its therapeutic potential.
References
- 1. 4-(Pyridin-2-yl)pyrimidin-2-amine | C9H8N4 | CID 2764599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-(Pyridin-2-yl)pyrimidin-2-amine | molsyns.com [molsyns.com]
- 4. 4-(pyridine-2-yl) pyrimidin-2-amine | 66521-65-1 [chemicalbook.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
